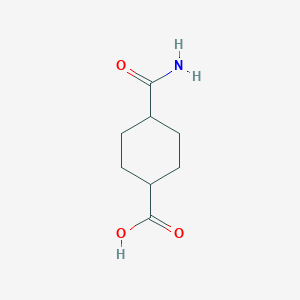

trans-4-Carbamoylcyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

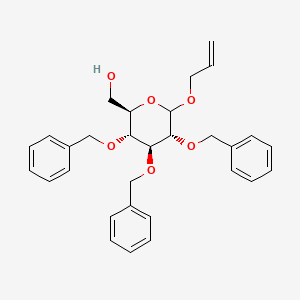

“trans-4-Carbamoylcyclohexanecarboxylic acid” is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 .

Molecular Structure Analysis

The molecular structure of “trans-4-Carbamoylcyclohexanecarboxylic acid” contains a total of 25 bonds, including 12 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis

“trans-4-Carbamoylcyclohexanecarboxylic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 427.6±34.0 °C at 760 mmHg, and a flash point of 212.4±25.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Scientific Research Applications

Biochemistry

Biochemically, trans-4-Carbamoylcyclohexanecarboxylic acid can be involved in the study of metabolic pathways. It may act as a substrate or inhibitor for enzymes involved in amino acid metabolism, thus helping to understand enzyme mechanisms and structure-function relationships .

Pharmacology

Pharmacologically, this compound’s derivatives can be designed to modulate the activity of certain receptors or ion channels. This is particularly relevant in the development of drugs aimed at neurological disorders, where precise modulation of neural pathways is required .

Analytical Chemistry

Analytically, trans-4-Carbamoylcyclohexanecarboxylic acid can be used as a standard or reference compound in chromatography and mass spectrometry. This aids in the identification and quantification of complex biological samples, contributing to the field of metabolomics .

Organic Synthesis

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its functional groups allow for various chemical reactions, such as amide bond formation or esterification, enabling the synthesis of a wide array of organic compounds .

Medicinal Chemistry

Medicinal chemistry applications include the design of drug candidates with improved pharmacokinetic properties. The cyclohexane ring in trans-4-Carbamoylcyclohexanecarboxylic acid can be a key moiety in the optimization of drug-likeness and membrane permeability .

Chemical Engineering

Lastly, in chemical engineering, trans-4-Carbamoylcyclohexanecarboxylic acid can be used in process optimization studies. Its properties can influence reaction kinetics and thermodynamics, which are crucial for scaling up chemical processes from the lab to industrial production .

Future Directions

properties

IUPAC Name |

4-carbamoylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATPPBWCNUNFLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544863 |

Source

|

| Record name | 4-Carbamoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Carbamoylcyclohexanecarboxylic acid | |

CAS RN |

21483-87-4 |

Source

|

| Record name | 4-Carbamoylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)